H-Gly-Phe-Ser-OH
Description
Structural Characterization
Molecular Composition and Sequence Analysis
H-Gly-Phe-Ser-OH is composed of three amino acids arranged in a specific sequence: glycine (Gly), phenylalanine (Phe), and serine (Ser). Its molecular formula is C₁₄H₁₉N₃O₅ , and its molecular weight is 309.32 g/mol . The peptide bond linkages between these residues are formed through standard condensation reactions, with the carboxyl group of the preceding amino acid linking to the amino group of the subsequent residue.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₅ | PubChem |
| Molecular Weight | 309.32 g/mol | PubChem |
| Sequence | Gly-Phe-Ser | PubChem |
| CAS Number | 23828-14-0 | GlpBio |
Sequence Analysis
The tripeptide sequence is critical for its biological function. Glycine, being the smallest amino acid, contributes flexibility to the peptide backbone, while phenylalanine introduces a hydrophobic aromatic side chain. Serine’s hydroxyl group enables hydrogen bonding and potential enzymatic interactions.
Stereochemical Configuration and Conformational Dynamics
All amino acids in this compound are in the L-configuration , except for glycine, which is achiral. This stereochemistry is consistent with naturally occurring peptides.
Key Stereochemical Features:
- Peptide Bonds : All bond angles and torsion angles (φ, ψ) adopt trans configurations, minimizing steric hindrance.
- Chiral Centers :
Conformational Flexibility
The molecule exhibits dynamic behavior due to:
Spectroscopic Profiling
NMR Spectroscopy
¹H NMR Data (Predicted):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Gly α-CH₂ | 3.5–4.0 | Singlet |
| Phe α-CH | 4.2–4.5 | Quartet |
| Phe Aromatic (C6H5) | 7.2–7.4 | Multiplet |
| Ser α-CH | 4.0–4.2 | Quartet |
| Ser -OH | 4.5–5.0 | Broad |
¹³C NMR Data (Predicted):
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Gly α-C | 42–44 |
| Phe α-C | 55–58 |
| Phe Cβ (CH₂) | 38–40 |
| Phe Aromatic (C6H5) | 125–130 |
| Ser α-C | 55–60 |
| Ser -OH (C-OH) | 65–70 |
Note: Experimental data is limited; values are inferred from analogous peptides.
Mass Spectrometry (MS)
The molecular ion peak [M+H]⁺ at m/z 310.1 confirms the molecular weight. Fragmentation patterns include cleavage at peptide bonds, yielding ions corresponding to Gly-Phe (m/z 219.1) and Ser (m/z 105.0).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1650–1600 | Amide I (C=O stretch) |
| 1550–1500 | Amide II (N-H bend) |
| 3300–3500 | N-H (amide) and O-H (Ser) |
Computational Modeling of 3D Structure
Molecular dynamics (MD) simulations and molecular mechanics (MM) methods are employed to model the 3D conformation:
- Backbone Conformations : The Gly-Phe-Ser sequence adopts a semi-extended structure, with hydrogen bonding between the Ser-OH and Phe-NH groups.
- Side-Chain Interactions :
- Phe : The aromatic ring engages in π-π stacking or hydrophobic interactions, depending on the environment.
- Ser : The hydroxyl group participates in intramolecular hydrogen bonds, stabilizing local conformations.
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-7-12(19)16-10(6-9-4-2-1-3-5-9)13(20)17-11(8-18)14(21)22/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPHLIUUTVYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391030 | |
| Record name | Gly-Phe-Ser | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23828-14-0 | |
| Record name | Gly-Phe-Ser | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin and Protecting Groups
- Resin: Rink amide polystyrene resin or chlorotrityl chloride resin are commonly used solid supports, allowing peptide elongation from the C-terminus.
- N-Terminal Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group is typically employed for N-α-amino protection, removable by piperidine treatment.
- Side-Chain Protection: For serine, the hydroxyl group is protected with tert-butyl (tBu) to prevent side reactions during synthesis.
Coupling Reagents and Conditions
- Coupling is performed using carbodiimide-based reagents such as DIC (diisopropylcarbodiimide) combined with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure to enhance efficiency and reduce racemization.
- Alternative coupling agents include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIEA (N,N-diisopropylethylamine).
- Typical coupling conditions involve 3-5 equivalents of protected amino acid and coupling reagent, with reaction times ranging from 30 minutes to 1 hour at room temperature.
Stepwise Synthesis Protocol
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Swell resin in DMF/DCM | Prepare resin for synthesis |
| 2 | Fmoc deprotection with 20% piperidine/DMF | Remove N-terminal Fmoc group |
| 3 | Coupling of Fmoc-Ser(tBu)-OH with DIC/HOBt | Attach serine residue |
| 4 | Repeat Fmoc deprotection and coupling for Phe and Gly | Sequential elongation |
| 5 | Final Fmoc deprotection | Prepare for cleavage |
| 6 | Cleavage with TFA/TIS/H2O (95:2.5:2.5) | Release peptide and remove side-chain protections |
Yield and Purity
- Reported yields for similar tripeptides exceed 90% after purification.
- Purity is typically confirmed by HPLC and mass spectrometry.
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves fragment condensation and is less commonly used for short peptides like this compound but remains relevant for specific applications.
Protecting Groups and Activation
- N-α protection is achieved using Boc (tert-butyloxycarbonyl) or Fmoc groups.
- Side chains are protected similarly to SPPS.
- Activation of the carboxyl group of the incoming amino acid or peptide fragment is done using DIC/HOBt or other coupling agents.
Synthetic Strategy
- Stepwise coupling of protected amino acids or dipeptides in solution.
- Purification after each step to remove by-products.
- Final deprotection and isolation of the peptide.
Key Research Findings and Optimization Strategies
Use of Preactivated Dipeptides
Minimizing Epimerization
Microwave-Assisted Synthesis
Use of Pseudoproline Derivatives
- Incorporation of Fmoc-Ser(ψMe,Mepro)-OH (pseudoproline) monomers enhances coupling efficiency and reduces aggregation, facilitating the synthesis of peptides with serine residues.
Comparative Table of Synthesis Parameters
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
|---|---|---|
| Resin/Support | Rink amide PS resin, chlorotrityl resin | None (free peptides in solution) |
| N-α Protection | Fmoc (removed by piperidine) | Boc or Fmoc |
| Side-Chain Protection | Ser(tBu) | Ser(tBu) or similar |
| Coupling Reagents | DIC/HOBt, DIC/OxymaPure, HATU/DIEA | DIC/HOBt, DIC/HOAt |
| Reaction Time | 30 min to 1 hour per coupling | Variable, often longer |
| Epimerization Risk | Low with optimized reagents and conditions | Higher, requires careful control |
| Purification | Final cleavage and HPLC purification | Purification after each step |
| Yield | Typically >90% after purification | Variable, often lower for longer peptides |
| Scalability | High, suitable for automation | Limited by purification complexity |
Summary of Experimental Data from Literature
Chemical Reactions Analysis
Types of Reactions
H-Gly-Phe-Ser-OH: can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed to yield individual amino acids.
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the serine residue.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions on the phenylalanine residue.
Major Products Formed
Hydrolysis: Glycine, phenylalanine, and serine.
Oxidation: Hydroxylated serine.
Substitution: Halogenated phenylalanine.
Scientific Research Applications
H-Gly-Phe-Ser-OH: has several applications in scientific research:
Biochemistry: It is used to study peptide bond formation and hydrolysis.
Pharmacology: It serves as a model compound for drug development and testing.
Material Science: It is used in the development of peptide-based hydrogels for biomedical applications.
Analytical Chemistry: It is used as a standard in chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of H-Gly-Phe-Ser-OH depends on its interaction with specific molecular targets. For instance, in enzymatic studies, it can act as a substrate for proteases, which cleave the peptide bonds. The cleavage products can then be analyzed to understand enzyme specificity and activity .
Comparison with Similar Compounds
Sequence and Structural Variations
The table below compares H-Gly-Phe-Ser-OH with tripeptides sharing the Gly-Phe or Phe-Ser motif, focusing on sequence, molecular weight, and key properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Terminal Group | Key Features |
|---|---|---|---|---|---|
| This compound | 23828-14-0 | C₁₄H₁₉N₃O₅ | 309.32 | -OH | Contains hydrophilic Ser residue |
| H-Gly-Phe-pNA | 21027-72-5 | Not provided | ~450 (estimated) | -pNA | Para-nitroanilide group; chromogenic |
| H-Gly-Phe-Phe-OH | 13116-21-7 | C₁₉H₂₁N₃O₄ | 355.39 | -OH | Hydrophobic Phe-Phe motif |
| H-Gly-Phe-NH₂·HCl | 13467-26-0 | C₁₃H₁₈N₄O₃·HCl | 320.77 | -NH₂·HCl | Amide terminus; salt form |
| H-Gly-Phe-Leu-OH | 15373-56-5 | C₁₇H₂₅N₃O₅ | 363.40 | -OH | Hydrophobic Leu residue |
| H-Gly-Phe-Gly-OH | 14656-09-8 | C₁₂H₁₆N₃O₅ | 282.27 | -OH | Gly-Gly motif; smaller size |
| H-Phe-Ser-OH | 16053-39-7 | C₁₂H₁₆N₂O₄ | 252.27 | -OH | Phe-Ser dipeptide; lacks Gly |
Key Differences in Properties
Hydrophilicity vs. Hydrophobicity :
- This compound’s serine residue introduces a hydroxyl group, enhancing solubility in polar solvents like DMSO compared to H-Gly-Phe-Phe-OH or H-Gly-Phe-Leu-OH, which have hydrophobic C-terminal residues .
- H-Gly-Phe-pNA contains a para-nitroanilide (-pNA) group, making it chromogenic and suitable for enzyme activity assays, unlike this compound .
H-Gly-Phe-NH₂·HCl (320.77 g/mol) is an amide derivative with improved stability against proteases compared to free carboxylic acid-terminated peptides .
Storage and Stability :
- Most compounds, including this compound, require storage at −20°C to prevent degradation . However, H-Gly-Phe-pNA may require protection from light due to its nitro group .
Purity and Availability: Commercial samples of this compound and its analogs typically have ≥98% purity, as noted for H-Phe-Ser-OH and H-Gly-Phe-Phe-OH .
Research and Industrial Relevance
- This compound : Its serine residue makes it a candidate for studying phosphorylation sites or metal-binding interactions in proteins .
- H-Gly-Phe-pNA : Widely used in protease assays to quantify enzymatic activity via absorbance measurements .
- H-Gly-Phe-NH₂·HCl : The amide terminus mimics natural peptide bonds, useful in solid-phase peptide synthesis .
Biological Activity
H-Gly-Phe-Ser-OH, also known as glycyl-phenylalanylaserine, is a tripeptide that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Melting Point | ~264 °C (decomposes) |
| Density | 1.259 g/cm³ |
| CAS Number | 3321-03-7 |
1. Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. A study demonstrated that this peptide could scavenge free radicals effectively, contributing to cellular protection against oxidative damage. This property is particularly valuable in the context of age-related diseases and neurodegenerative disorders.
2. Neuroprotective Effects
The neuroprotective effects of this compound have been highlighted in various studies. For instance, in vitro experiments showed that this peptide could enhance neuronal survival under stress conditions by modulating apoptotic pathways. It was observed that this compound reduced the levels of pro-apoptotic factors while increasing anti-apoptotic markers, suggesting a protective role against neuronal cell death.
3. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In a series of assays against various bacterial strains, the peptide demonstrated significant inhibitory effects, indicating its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study 1: Antioxidant Activity in Human Cells
A study conducted on human fibroblast cells treated with this compound revealed a marked increase in cellular antioxidant enzyme activity. The treatment resulted in elevated levels of superoxide dismutase (SOD) and catalase, which are critical for detoxifying reactive oxygen species (ROS). This suggests that the peptide may play a role in enhancing cellular resilience to oxidative stress.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by excitotoxic agents, administration of this compound led to a significant reduction in behavioral deficits and histological damage in the brain. The peptide's ability to modulate neuroinflammatory responses was noted as a key factor contributing to its protective effects.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced bioactivity:
- Synthesis Techniques : Solid-phase peptide synthesis (SPPS) has been employed to produce this compound with high purity and yield.
- Bioavailability Studies : Investigations into the bioavailability of this peptide indicate that it can be effectively absorbed through gastrointestinal routes, making it suitable for oral administration as a dietary supplement.
Q & A
Q. What are the optimal reaction conditions for synthesizing H-Gly-Phe-Ser-OH with high yield and purity?
Methodological Answer:
- Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protection strategies. Key parameters include:
- Temperature : Maintain 25–30°C during coupling to minimize side reactions.
- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) for resin swelling and reagent solubility.
- Coupling reagents : HOBt/DIC or Oxyma Pure/DIC for efficient amino acid activation.
- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) achieves >95% purity. Monitor at 220 nm for peptide bonds .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (expected m/z: 337.35 for [M+H]⁺).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or D₂O resolves backbone protons (e.g., α-H of Gly, Phe aromatic protons).
- HPLC : Retention time and peak symmetry validate purity. Use trifluoroacetic acid (TFA) as an ion-pairing agent for sharper peaks .
Q. What are the critical factors affecting the stability of this compound in aqueous solutions?
Methodological Answer:
- pH : Stability is optimal at pH 4–6; avoid alkaline conditions to prevent serine β-elimination.
- Temperature : Store lyophilized peptide at -20°C. For solutions, use sterile buffers (e.g., PBS) and avoid repeated freeze-thaw cycles.
- Oxidation : Protect from light and add antioxidants (e.g., 0.1% ascorbic acid) to prevent phenylalanine residue degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
- Systematic review framework : Apply PICO (Population, Intervention, Comparison, Outcome) to standardize experimental variables.
- Data normalization : Compare activity metrics (e.g., IC₅₀) relative to control peptides and adjust for assay conditions (e.g., buffer ionic strength, cell line variability).
- Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify confounding factors like solvent effects or impurities .
Q. What in silico strategies can predict the interactions of this compound with target enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., proteases). Focus on hydrogen bonding between serine hydroxyl groups and catalytic residues.
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate peptide-enzyme complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories.
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinities, prioritizing residues contributing >1 kcal/mol to interaction energy .
Q. How should researchers design experiments to evaluate the proteolytic resistance of this compound in physiological environments?
Methodological Answer:
- Enzyme panels : Incubate peptide with trypsin, chymotrypsin, and pepsin at 37°C. Monitor degradation via HPLC or LC-MS at 0, 1, 3, and 6 hours.
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models. Compare with control peptides (e.g., H-Gly-Phe-Ala-OH) to identify serine’s role in stability.
- Circular dichroism (CD) : Track secondary structure changes under proteolytic conditions to correlate stability with conformational flexibility .
Q. What strategies mitigate aggregation during large-scale synthesis of this compound?
Methodological Answer:
- Solvent optimization : Use DMF with 10% DMSO or 0.1% TFA to improve solubility during SPPS.
- Coupling additives : Include 1% HOBt or 0.5 M urea to disrupt β-sheet formation.
- Post-synthesis treatment : Dialyze against 10 mM ammonium bicarbonate (pH 8.0) to dissolve aggregates .
Data Contradiction Analysis
Q. How can conflicting solubility data for this compound in polar solvents be reconciled?
Methodological Answer:
- Source validation : Cross-check solvent purity (e.g., HPLC-grade DMSO vs. technical grade) and peptide batch (via COA).
- Experimental replication : Conduct solubility assays at 25°C with controlled agitation (e.g., 200 rpm).
- Dynamic light scattering (DLS) : Detect subvisible aggregates that may skew solubility measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
